6-methyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine hydrochloride
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Overview
Description
6-methyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine hydrochloride is a heterocyclic compound that features a pyrimidine ring substituted with a pyridine moiety and a methyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-fibrotic and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloropyrimidine and 3-pyridyl boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using continuous flow reactors and automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6-methyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, sodium ethoxide, methanol, ethanol.
Major Products
Oxidation: N-oxides of the pyridine and pyrimidine rings.
Reduction: Reduced derivatives with hydrogenated pyridine or pyrimidine rings.
Substitution: Substituted derivatives with various alkoxy or amino groups.
Scientific Research Applications
6-methyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anti-cancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of 6-methyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in fibrosis and cancer cell proliferation, such as collagen prolyl 4-hydroxylases and tyrosine kinases.
Pathways: It inhibits the synthesis of collagen and other extracellular matrix proteins, thereby reducing fibrosis.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar core structure and exhibit anti-fibrotic and anti-cancer activities.
Pyrrolidine Derivatives: These compounds also contain nitrogen heterocycles and are used in medicinal chemistry for their diverse biological activities.
Uniqueness
6-methyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine hydrochloride is unique due to its specific substitution pattern, which enhances its pharmacological properties. The presence of both pyridine and pyrimidine rings allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C10H12ClN5 |
---|---|
Molecular Weight |
237.69 g/mol |
IUPAC Name |
6-methyl-2-N-pyridin-2-ylpyrimidine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C10H11N5.ClH/c1-7-6-8(11)14-10(13-7)15-9-4-2-3-5-12-9;/h2-6H,1H3,(H3,11,12,13,14,15);1H |
InChI Key |
SAKXCQVWYABDHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC=N2)N.Cl |
Origin of Product |
United States |
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